molecular formula C26H22N4O4 B2540466 1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902036-56-0

1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2540466
CAS No.: 902036-56-0
M. Wt: 454.486
InChI Key: IUHDXEQFMMPHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(3,4-dimethoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

Research efforts have been directed towards synthesizing novel compounds with potential anti-inflammatory and analgesic properties. For instance, a study by Abu‐Hashem et al. (2020) focused on synthesizing new heterocyclic compounds derived from visnaginone and khellinone, highlighting the approach towards creating molecules with significant biological activities. These compounds demonstrated notable COX-2 inhibition, analgesic, and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Chemical Structure and Synthesis Techniques

In the realm of chemical synthesis, Browne et al. (1981) described the cyclization of N-(4-aryl-4-hydroxybutyl)benzamides under Bischler-Napieralski conditions, resulting in the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles. This highlights a methodological approach to synthesizing complex structures that could be applicable to developing new pharmaceuticals, showing the importance of innovative synthetic routes in medicinal chemistry (Browne et al., 1981).

Antimicrobial Activity

The investigation of antimicrobial properties is another significant area of research. Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-6-carboxamides, which exhibited more activity against certain bacterial strains compared to reference drugs. This study underscores the potential of such compounds in developing new antimicrobial agents (Kolisnyk et al., 2015).

Molecular Modification for Enhanced Properties

Research into the modification of molecular structures to enhance pharmacological properties is also evident. Ukrainets et al. (2015) explored the methylation of the pyridine moiety in a related molecule, aiming to optimize biological properties. This study illustrates the ongoing efforts to refine and enhance the therapeutic potential of chemical compounds through structural modifications (Ukrainets et al., 2015).

Safety and Hazards

This product is not intended for human or veterinary use. It is for research use only.

Properties

IUPAC Name

6-benzyl-N-(3,4-dimethoxyphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O4/c1-33-21-12-11-18(14-22(21)34-2)27-25(31)20-15-19-24(30(20)16-17-8-4-3-5-9-17)28-23-10-6-7-13-29(23)26(19)32/h3-15H,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHDXEQFMMPHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.